molecular formula C18H22BNO3 B13879804 1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one CAS No. 1219741-55-5

1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one

Cat. No.: B13879804
CAS No.: 1219741-55-5
M. Wt: 311.2 g/mol
InChI Key: VRUBNEPCWLNDQC-UHFFFAOYSA-N
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Description

1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one is an organic compound that features a pyridinone core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one typically involves the coupling of a pyridinone derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one largely depends on its application. In chemical reactions, the boronic ester group acts as a versatile functional group that can undergo various transformations. In biological systems, it may interact with specific molecular targets, although detailed pathways and targets are still under investigation .

Properties

CAS No.

1219741-55-5

Molecular Formula

C18H22BNO3

Molecular Weight

311.2 g/mol

IUPAC Name

1-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-6-13(7-10-15)14-8-11-16(21)20(5)12-14/h6-12H,1-5H3

InChI Key

VRUBNEPCWLNDQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(C(=O)C=C3)C

Origin of Product

United States

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